![molecular formula C26H23ClFN3O2S B2826876 4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide CAS No. 1115323-60-8](/img/structure/B2826876.png)
4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a useful research compound. Its molecular formula is C26H23ClFN3O2S and its molecular weight is 496. The purity is usually 95%.
BenchChem offers high-quality 4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Shukla et al. (2014) involved the synthesis and characterization of biologically active 1,2,4-triazole derivatives, including a chloro derivative similar in structure to the chemical . The study detailed the analysis of intermolecular interactions and the nature of these interactions using various thermal techniques and quantum mechanical calculations (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Biological Activities
- Saravanan et al. (2015) synthesized a series of quinazolinone derivatives to evaluate their in vitro antimicrobial activity. The study focused on understanding the relationship between functional group variations and biological activities of these compounds (Saravanan, Alagarsamy, & Prakash, 2015).
- Deep et al. (2013) reported the synthesis of quinazolinone derivatives for in vitro antimicrobial and anticancer potentials. The study highlighted a specific derivative as the most active antimicrobial agent, providing insights into the antimicrobial activities of such compounds (Deep, Narasimhan, Ramasamy, Mani, Mishra, & Majeed, 2013).
Anticancer Evaluation
- Marsham et al. (1990) focused on quinazoline antifolates as thymidylate synthase inhibitors. The study explored modifications in the benzoyl ring of the quinazoline structure, examining the impact on inhibitory properties against cancer cells (Marsham, Jackman, Oldfield, Hughes, Thornton, Bisset, O'Connor, Bishop, & Calvert, 1990).
Synthesis Methods
- Hikawa et al. (2012) developed a novel method for the synthesis of quinazolinones, utilizing a palladium-catalyzed domino reaction. This methodology is significant for the synthesis of compounds related to the given chemical (Hikawa, Ino, Suzuki, & Yokoyama, 2012).
Novel Antibacterial Agents
- Kuramoto et al. (2003) designed novel N-1 substituents of quinolones, demonstrating potent antibacterial activities. This research provides insights into the potential antibacterial properties of quinazolinone derivatives (Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, & Koike, 2003).
Anti-Tuberculosis Agents
- Odingo et al. (2014) explored the 2,4-diaminoquinazoline class as inhibitors of Mycobacterium tuberculosis growth, providing evidence for their potential as lead candidates in tuberculosis drug discovery (Odingo, O’Malley, Kesicki, Alling, Bailey, Early, Ollinger, Dalai, Kumar, Singh, Hipskind, Cramer, Ioerger, Sacchettini, Vickers, & Parish, 2014).
Eigenschaften
IUPAC Name |
4-[[2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFN3O2S/c1-2-13-29-24(32)18-9-7-17(8-10-18)15-31-25(33)21-5-3-4-6-23(21)30-26(31)34-16-19-11-12-20(28)14-22(19)27/h3-12,14H,2,13,15-16H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVXQKXBCAODJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.